Disulfiram is an organic disulfide that results from the formal oxidative dimerisation of N,N-diethyldithiocarbamic acid. A multi-enzyme inhibitor that is used in alcohol aversion therapy and also exhibits anticancer properties. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor, an angiogenesis inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.1.1.1 (carboxylesterase) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a fungicide, an apoptosis inducer, a NF-kappaB inhibitor, an antineoplastic agent and a ferroptosis inducer. It is an organic disulfide and an organosulfur acaricide.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase.
Disulfiram is an Aldehyde Dehydrogenase Inhibitor. The mechanism of action of disulfiram is as an Acetyl Aldehyde Dehydrogenase Inhibitor.
Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated with a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinically apparent acute liver injury which can be severe and result in fatality.
Disulfiram is a natural product found in Coprinopsis atramentaria with data available.
Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase. [PubChem]
C10H20N2S4
((C2H5)2NCS)2S2
Disulfiram
CAS No.: 97-77-8
Cat. No.: VC0526330
Molecular Formula: C10H20N2S4
C10H20N2S4
((C2H5)2NCS)2S2
Molecular Weight: 296.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 97-77-8 |
---|---|
Molecular Formula | C10H20N2S4 C10H20N2S4 ((C2H5)2NCS)2S2 |
Molecular Weight | 296.5 g/mol |
IUPAC Name | diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate |
Standard InChI | InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
Standard InChI Key | AUZONCFQVSMFAP-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
Canonical SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
Appearance | White to off-white solid powder. |
Boiling Point | 243 °F at 17 mmHg (NTP, 1992) 117 °C at 17 mm Hg at 2.3kPa: 117 °C 243 °F |
Colorform | WHITE TO OFF-WHITE CRYSTALLINE POWDER Light-gray powder White, yellowish, or light-gray powder. |
Melting Point | 158 °F (NTP, 1992) 71.5 °C 71 °C 158 °F |
Chemical Properties and Pharmacological Profile
Structural Characteristics
Disulfiram’s structure features a disulfide bond bridging two diethylthiocarbamate groups, enabling redox activity and metal chelation . The compound’s electrophilic nature facilitates covalent modifications of cysteine residues in target enzymes, while its metabolite diethyldithiocarbamate (DDTC) chelates copper and zinc ions .
Table 1: Physicochemical Properties of Disulfiram
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 296.54 g/mol | |
Melting Point | 70–73°C | |
Solubility | Insoluble in water; soluble in ethanol, chloroform | |
Protein Binding | >90% | |
Half-Life | 60–120 hours |
Pharmacokinetics
Disulfiram undergoes hepatic reduction to DDTC, which subsequently forms complexes with copper () implicated in anticancer activity . Peak plasma concentrations occur 4–12 hours post-ingestion, with 80–90% oral bioavailability . The drug’s long half-life permits once-daily dosing but increases overdose risks .
Mechanisms of Action
Enzyme Inhibition
Disulfiram irreversibly inhibits ALDH, elevating acetaldehyde levels by 5–10× after ethanol intake . This results in the disulfiram-ethanol reaction (DER), characterized by flushing, tachycardia, and nausea . Additional targets include:
-
Dopamine β-hydroxylase (DBH): Inhibition increases dopamine/norepinephrine ratios, potentially reducing cocaine cravings .
-
Carboxylesterase: Alters metabolism of opioids and ester-based prodrugs .
-
Ubiquitin-proteasome system: complexes induce proteotoxic stress in cancer cells .
Metal Chelation
DDTC’s high affinity for copper () depletes intracellular copper pools, inhibiting angiogenesis and nuclear factor-κB signaling . In retinitis pigmentosa models, copper chelation reduces retinal ganglion cell hyperactivity by modulating retinoic acid synthesis .
Clinical Applications
Repurposing in Oncology
Phase II trials show disulfiram (250–500 mg/day) enhances cisplatin sensitivity in non-small cell lung cancer (HR 0.65, 95% CI 0.47–0.89) . The metabolite inhibits NF-κB and induces apoptosis in glioblastoma stem cells .
Emerging Uses
-
Retinitis Pigmentosa: A 2024 Phase I trial (NCT05472826) is evaluating disulfiram’s ability to improve visual acuity by reducing retinal noise .
-
Cocaine Dependence: DBH inhibition attenuates cocaine-induced euphoria, with 60% reduced relapse rates in dual-diagnosis patients .
Event | Prevalence (%) | Odds Ratio (95% CI) |
---|---|---|
Hepatotoxicity | 18.2 | 4.12 (2.89–5.87) |
Peripheral Neuropathy | 9.8 | 3.45 (2.11–5.63) |
Psychosis | 7.1 | 2.98 (1.76–5.05) |
Optic Neuritis | 1.6 | 6.21 (1.89–20.4) |
Long-Term Risks
A Swedish cohort study linked disulfiram to dose-dependent hepatotoxicity (1 case/1.3 million doses) . Neuropsychiatric effects—depression, delirium, seizures—occur in 5–10% of users, particularly at doses >500 mg/day .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume